molecular formula C12H11FN2 B11825317 1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole

1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B11825317
M. Wt: 202.23 g/mol
InChI Key: HGJVGZLDKDRGED-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 4-fluorophenyl ketone under acidic or basic conditions to form the desired pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents, as well as reaction conditions, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole compounds.

Scientific Research Applications

1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-3-(4-fluorophenyl)piperazine: A similar compound with a piperazine ring instead of a pyrazole ring.

    1-cyclopropyl-3-(4-chlorophenyl)-1H-pyrazole: A compound with a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole is unique due to its specific structural features, such as the presence of a cyclopropyl group and a fluorine atom on the phenyl ring. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

1-cyclopropyl-3-(4-fluorophenyl)pyrazole

InChI

InChI=1S/C12H11FN2/c13-10-3-1-9(2-4-10)12-7-8-15(14-12)11-5-6-11/h1-4,7-8,11H,5-6H2

InChI Key

HGJVGZLDKDRGED-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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